![molecular formula C5H5ClN2S B3093731 2-Chloro-3-(methylthio)pyrazine CAS No. 1248090-42-7](/img/structure/B3093731.png)
2-Chloro-3-(methylthio)pyrazine
Overview
Description
2-Chloro-3-(methylthio)pyrazine is a chemical compound with the molecular formula C5H5ClN2 . It is a derivative of pyrazine, which is a basic structure in many pharmaceuticals and natural compounds .
Molecular Structure Analysis
The molecular structure of 2-Chloro-3-(methylthio)pyrazine consists of a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, substituted with a chlorine atom and a methylthio group .Physical And Chemical Properties Analysis
The molecular weight of 2-Chloro-3-(methylthio)pyrazine is 128.560 . More specific physical and chemical properties are not provided in the available resources.Scientific Research Applications
Overview of Pyrazine Derivatives in Research
Pyrazine derivatives, including 2-Chloro-3-(methylthio)pyrazine, have garnered significant interest in scientific research due to their diverse pharmacological properties. These compounds are aromatic heterocyclic compounds known for occurring naturally and their synthesis can be tailored for various applications. The exploration of pyrazine derivatives has led to discoveries in pharmacological effects such as antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer, antidiabetic, and antiviral activities. This wide range of activities suggests that 2-Chloro-3-(methylthio)pyrazine could have potential applications in developing treatments for various conditions (Ferreira & Kaiser, 2012).
Applications in Food Science and Technology
Beyond pharmacological interests, pyrazine derivatives have applications in food science, particularly in flavor enhancement. The Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs during the heating of food, produces pyrazines that contribute to the nutty and roasted flavors in cooked foods. Strategies to control the generation of pyrazines through the Maillard reaction have been explored, aiming to enhance desirable flavors or suppress the formation of undesirable compounds. This knowledge is critical for improving food quality and consumer satisfaction (Yu et al., 2021).
Pyrazine Derivatives in Catalysis and Drug Development
The role of pyrazine derivatives extends into catalysis and drug development, where their chemical properties are leveraged for synthetic methodologies and medicinal chemistry programs. The reactivity profiles of pyrazine and phenazine heterocycles have been harnessed in innovative total synthesis approaches, contributing to drug discovery efforts. These efforts highlight the potential of 2-Chloro-3-(methylthio)pyrazine in medicinal chemistry, offering pathways to novel therapeutics (Huigens et al., 2022).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-chloro-3-methylsulfanylpyrazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2S/c1-9-5-4(6)7-2-3-8-5/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSZVVABAUFKTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CN=C1Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(methylthio)pyrazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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